

Genetic Variants of LRP8 and Disease Risk: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *LP8*

Cat. No.: *B15576930*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a crucial role in neuronal development, synaptic plasticity, and lipid metabolism. As a member of the low-density lipoprotein (LDL) receptor family, LRP8 functions as a receptor for various ligands, most notably Reelin and Apolipoprotein E (ApoE). Its involvement in critical signaling pathways has made the LRP8 gene a subject of intense research to understand its association with a range of complex diseases. This technical guide provides a comprehensive overview of the known genetic variants of LRP8 and their association with disease risk, detailed experimental protocols for their study, and a visualization of the key signaling pathways involved.

Data Presentation: LRP8 Genetic Variants and Disease Association

The following tables summarize the quantitative data from key studies investigating the association between LRP8 genetic variants and various diseases.

Variant (SNP ID)	Disease	Population	Sample Size (Cases/Controls)	Odds Ratio (OR) / Effect Size	p-value	Reference(s)
R952Q (rs5174)	Familial and Premature Coronary Artery Disease (CAD) and Myocardial Infarction (MI)	Multiple independent population (Caucasian)	GeneQuest families: 381/560; Italian cohort: 248/308	QQ/E4 combined genotype vs. RR/non-E4 carriers: OR 3.88 (95% CI 1.08-13.9)	For trend = 0.010	[1][2][3]
R952Q (rs5174)	Increased Plasma Triglyceride Levels in early-onset CAD/MI	GeneQuest Caucasian probands; independent replication cohort	358; 134	Associated with increased triglyceride levels	Adjusted p = 0.0016 (GeneQuest); Adjusted p = 0.0098 (replication)	[4]
rs2297660	Fetal Growth Restriction (FGR)	Black women	Initial sample: 204; Replication sample: 1,094	Each additional 'A' allele reduced FGR risk by 33%	< .05	[5][6]
2622T > C (synonyms)	Alzheimer's Disease (AD)	Elderly individuals	204 AD patients / 184 controls	Found in 2.0% of AD patients vs. 6.0% of controls (suggestion)	0.042	[7]

g a protective effect)					
E46D	Alzheimer's Disease (AD)	Elderly individuals	204 AD patients / 184 controls	No significant association found in this study	Not significant [7]
IVS9 + 7G > A (intrinsic)	Alzheimer's Disease (AD)	Elderly individuals	204 AD patients / 184 controls	No significant association found in this study	Not significant [7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of LRP8 genetic variants.

SNP Genotyping using TaqMan Assay

This protocol is suitable for genotyping specific single nucleotide polymorphisms (SNPs) like rs5174 (R952Q).

a. DNA Extraction and Quantification:

- Extract genomic DNA from whole blood or tissue samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure a concentration of at least 0.2 ng/µL. Assess DNA purity by checking the A260/A280 ratio, which should be ~1.8.

b. Assay Preparation:

- Obtain a pre-designed or custom TaqMan SNP Genotyping Assay for the target SNP from a commercial vendor (e.g., Thermo Fisher Scientific). The assay mix contains two allele-specific TaqMan MGB probes and a pair of PCR primers.
- Prepare a 20X working stock solution of the TaqMan assay.

c. PCR Reaction Setup (for a 5 μ L reaction in a 384-well plate):

- Prepare a reaction mix with the following components per well (including a 10% overage for pipetting):
 - 2X TaqMan Genotyping Master Mix: 2.5 μ L
 - 20X TaqMan SNP Genotyping Assay: 0.25 μ L
 - Nuclease-free water: to make a final volume of 2.75 μ L after adding DNA.
- Vortex the reaction mix and centrifuge briefly.
- Dispense 2.75 μ L of the reaction mix into each well of a 384-well PCR plate.
- Add 2.25 μ L of the genomic DNA sample (at a concentration of ~1 ng/ μ L) to each well.
- Include positive controls for each genotype (if available) and no-template controls (NTCs) containing only nuclease-free water.
- Seal the plate with an adhesive film and centrifuge briefly to bring the contents to the bottom of the wells.

d. Real-Time PCR and Data Analysis:

- Perform the PCR reaction on a real-time PCR instrument (e.g., Applied Biosystems 7900HT).
- Use the standard thermal cycling conditions for TaqMan SNP genotyping assays:
 - Enzyme Activation: 95°C for 10 minutes

- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute
- Repeat the denaturation and annealing/extension steps for 40 cycles.
- After the PCR run, perform a post-PCR plate read.
- Use the instrument's software to analyze the allelic discrimination plot and automatically call the genotypes for each sample based on the fluorescence signals of the two reporter dyes.

Whole Exome Sequencing (WES) for Variant Discovery

WES is employed to identify novel or rare genetic variants across the entire exome of the LRP8 gene.

a. DNA Library Preparation:

- Start with high-quality genomic DNA (1-3 µg).
- Fragment the DNA to a size of 150-200 bp using enzymatic or physical methods.
- Perform end-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments.
- Amplify the adapter-ligated DNA fragments via PCR.

b. Exome Enrichment:

- Hybridize the prepared DNA library with biotinylated capture probes specific for the human exome (e.g., Agilent SureSelect Human All Exon).
- Capture the exon-containing fragments using streptavidin-coated magnetic beads.
- Wash the beads to remove non-specific, non-exonic DNA fragments.
- Elute the captured exonic DNA and amplify it using PCR.

c. Sequencing:

- Quantify the enriched exome library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing is recommended to improve alignment accuracy.

d. Bioinformatic Data Analysis:

- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Read Alignment: Align the sequencing reads to the human reference genome (e.g., GRCh38) using an aligner such as BWA-MEM.
- Post-Alignment Processing: Mark and remove PCR duplicates using tools like Picard. Perform base quality score recalibration using GATK.
- Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the LRP8 gene using a variant caller like GATK's HaplotypeCaller.
- Variant Annotation: Annotate the identified variants with information such as gene name, functional consequence (e.g., missense, synonymous), allele frequency in population databases (e.g., gnomAD), and predicted pathogenicity using tools like ANNOVAR or SnpEff.
- Variant Filtering and Prioritization: Filter the variants based on quality scores, allele frequency (to identify rare variants), and predicted functional impact to prioritize candidate disease-causing variants for further investigation.

Functional Analysis of LRP8 Variants

a. Luciferase Reporter Assay for Signaling Pathway Activation:

- This assay can be used to determine if a variant affects the downstream signaling of LRP8.
- Construct Preparation: Clone the promoter of a downstream target gene of the LRP8 signaling pathway (e.g., a gene regulated by β -catenin in the Wnt pathway) into a luciferase reporter vector (e.g., pGL3).
- Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in 96-well plates. Co-transfect the cells with:

- The luciferase reporter construct.
- An expression vector for wild-type or variant LRP8.
- A control vector expressing Renilla luciferase (for normalization of transfection efficiency).
- Stimulation and Lysis: After 24-48 hours, stimulate the cells with a specific ligand for LRP8 (e.g., Reelin or Wnt3a). Then, lyse the cells using a passive lysis buffer.
- Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity between cells expressing wild-type LRP8 and the variant LRP8 to determine the effect of the variant on signaling pathway activation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

b. Western Blotting for Protein Phosphorylation:

- This method can assess the impact of a variant on the phosphorylation of downstream signaling molecules, such as Dab1.
- Cell Culture and Treatment: Culture cells expressing either wild-type or variant LRP8. Stimulate the cells with Reelin for various time points.
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Dab1) overnight at 4°C.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the intensity of the total protein (from a separate blot or after stripping and re-probing the same membrane) to determine the relative phosphorylation level.[12][13][14][15]

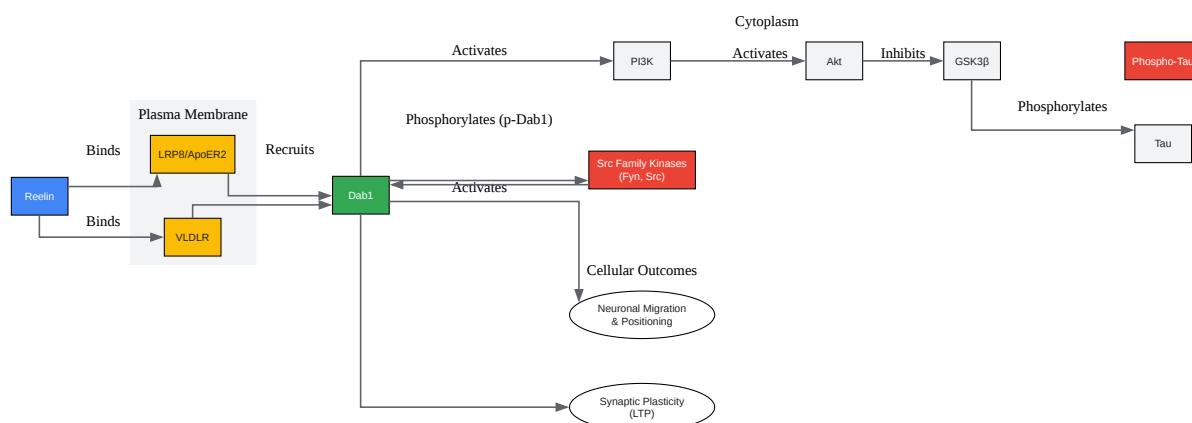
Generation and Analysis of LRP8 Knockout/Knock-in Mouse Models

Mouse models are invaluable for studying the *in vivo* effects of LRP8 variants.

a. Generation of Genetically Modified Mice using CRISPR/Cas9:

- Design: Design guide RNAs (gRNAs) to target the desired region of the mouse *Lrp8* gene. For a knockout, target an early exon to introduce a frameshift mutation. For a knock-in, design a donor DNA template containing the specific variant sequence flanked by homology arms.
- Microinjection: Microinject the Cas9 protein, gRNAs, and donor DNA (for knock-in) into the cytoplasm or pronucleus of fertilized mouse embryos.
- Embryo Transfer and Screening: Transfer the microinjected embryos into pseudopregnant female mice. Screen the resulting pups for the desired genetic modification by PCR and Sanger sequencing of the target locus.
- Breeding: Establish a colony of heterozygous mice and intercross them to generate homozygous knockout or knock-in mice.[16][17]

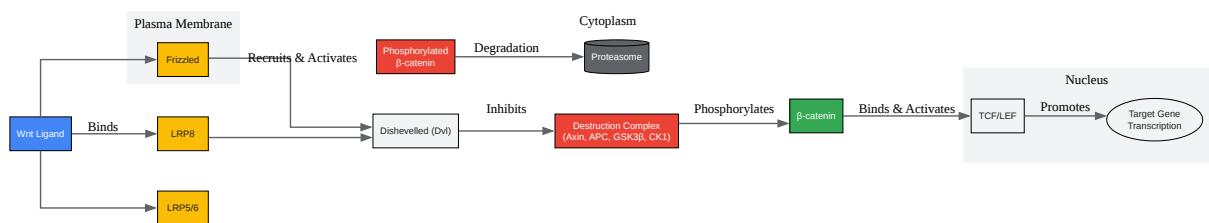
b. Phenotypic Analysis:


- Cardiovascular Phenotyping: In the context of CAD and MI, feed the mice a high-fat diet to induce atherosclerosis. Analyze the extent of atherosclerotic lesions in the aorta. Assess

platelet function and in vivo thrombosis.[18][19]

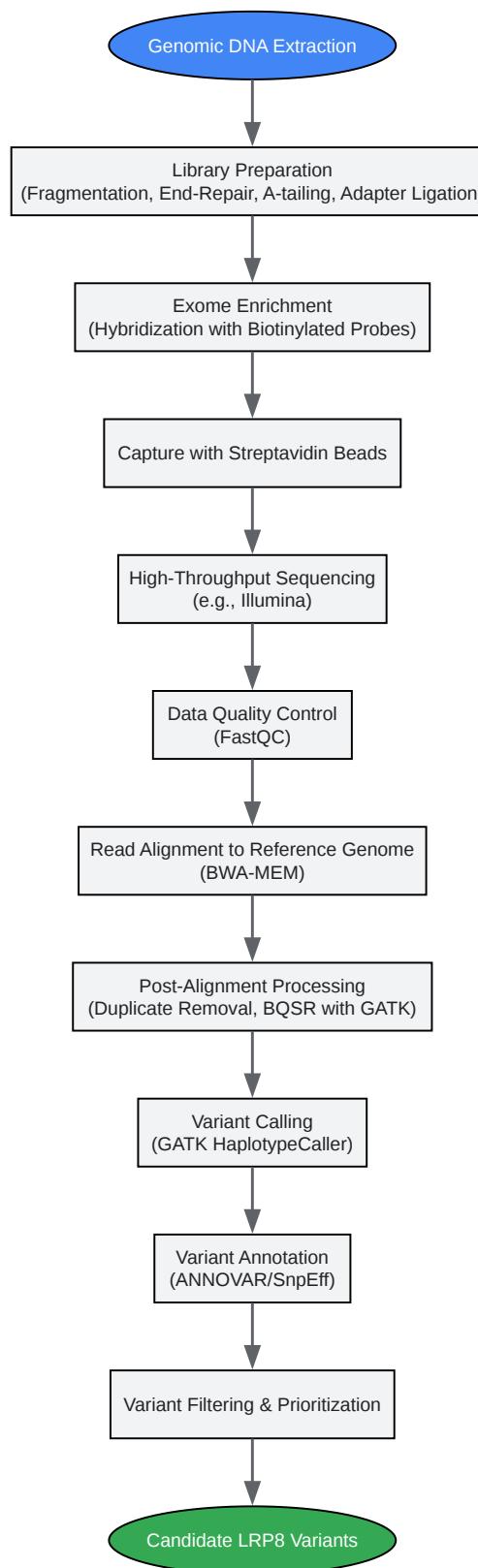
- **Neurological Phenotyping:** For neurodegenerative disease models, perform behavioral tests to assess learning and memory (e.g., Morris water maze, fear conditioning). Analyze brain tissue for neuronal migration defects, synaptic density, and protein aggregation (e.g., amyloid-beta plaques, phosphorylated tau).[16][20]

Mandatory Visualization: Signaling Pathways and Experimental Workflows


LRP8-Reelin Signaling Pathway

[Click to download full resolution via product page](#)

Caption: LRP8 in the Reelin signaling pathway, crucial for neuronal development and function.


LRP8 and Wnt/β-catenin Signaling Pathway

[Click to download full resolution via product page](#)

Caption: LRP8 as a co-receptor in the canonical Wnt/β-catenin signaling pathway.

Experimental Workflow: Whole Exome Sequencing for LRP8 Variant Identification

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for identifying LRP8 genetic variants using WES.

Conclusion

The study of LRP8 genetic variants is critical for understanding the etiology of several complex diseases, including cardiovascular and neurodegenerative disorders. The R952Q variant has emerged as a significant risk factor for familial and premature coronary artery disease and myocardial infarction. Other variants have been implicated in conditions such as Alzheimer's disease and fetal growth restriction, although further research is needed to fully elucidate their roles. The experimental protocols detailed in this guide provide a robust framework for identifying and functionally characterizing LRP8 variants. The visualization of the Reelin and Wnt/β-catenin signaling pathways highlights the molecular mechanisms through which these variants may exert their pathogenic effects. For drug development professionals, understanding the specific consequences of these genetic variations on LRP8 function and its associated signaling cascades can pave the way for the development of targeted therapeutics. Future research should focus on identifying additional LRP8 variants, understanding their functional impact in diverse populations, and exploring the potential of LRP8 as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Additive effect of LRP8/APOE R952Q variant to APOE ε2/ε3/ε4 genotype in modulating apolipoprotein E concentration and the risk of myocardial infarction: a case-control study | [springermedizin.de](#) [springermedizin.de]
- 4. Genetic variant R952Q in LRP8 is associated with increased plasma triglyceride levels in patients with early-onset CAD and MI - [PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphism in Maternal LRP8 Gene Is Associated with Fetal Growth - [PMC](#) [pmc.ncbi.nlm.nih.gov]
- 6. Polymorphism in maternal LRP8 gene is associated with fetal growth - [PubMed](#) [pubmed.ncbi.nlm.nih.gov]

- 7. Low-density lipoprotein receptor-related protein 8 (apolipoprotein E receptor 2) gene polymorphisms in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Luciferase Reporter Assays to Identify Functional Variants at Disease-Associated Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Luciferase Reporter Assays to Identify Functional Variants at Disease-Associated Loci | Springer Nature Experiments [experiments.springernature.com]
- 11. Luciferase Assay System Protocol [worldwide.promega.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. The Role of Prion Protein in Reelin/Dab1 Signaling: Implications for Neurodegeneration [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Dab1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. 003524 - ApoER2 KO Strain Details [jax.org]
- 17. mdpi.com [mdpi.com]
- 18. Deficiency of LRP8 in mice is associated with altered platelet function and prolonged time for in vivo thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Low-Density Lipoprotein Receptor-Related Protein 8 at the Crossroad between Cancer and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genetic Variants of LRP8 and Disease Risk: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15576930#genetic-variants-of-lrp8-and-disease-risk>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com